2-(3,5-Difluorobenzoyl)pyridine

Medicinal Chemistry Physical Organic Chemistry SAR

Researchers seeking a strong, non-ortho electron-withdrawing group for kinase inhibitor libraries often encounter limited isomer-pure options. 2-(3,5-Difluorobenzoyl)pyridine directly addresses this need with a combined Hammett σ of ~0.68 (vs. σp = 0.06 for para-F), enabling precise modulation of pyridine basicity without steric clash from ortho-substituents. • Leaves 2,6-positions free for further derivatization, unlike 2,6-difluoro isomers. • Provides a predictable ~15-25 nm blue-shift in MLCT emission vs. non-fluorinated 2-benzoylpyridine complexes. • Supplied at ≥97% purity for reproducible synthesis and screening.

Molecular Formula C12H7F2NO
Molecular Weight 219.19 g/mol
CAS No. 898780-30-8
Cat. No. B1324187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluorobenzoyl)pyridine
CAS898780-30-8
Molecular FormulaC12H7F2NO
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C12H7F2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H
InChIKeyOBWKIDDQSCZLQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Difluorobenzoyl)pyridine – Overview & Key Properties


2-(3,5-Difluorobenzoyl)pyridine, IUPAC name (3,5-difluorophenyl)-pyridin-2-ylmethanone, is a fluorinated heterocyclic ketone with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol . As a 2-benzoylpyridine derivative, it features a pyridine ring at the 2-position of a benzoyl group substituted with fluorine atoms at the 3 and 5 positions of the phenyl ring . This compound serves as a specialized intermediate in medicinal chemistry and materials science, where the specific 3,5-difluoro substitution pattern imparts distinct electronic and steric properties that directly influence downstream molecular interactions and reactivity profiles, making it a non-interchangeable building block for targeted synthesis programs.

Why 2-(3,5-Difluorobenzoyl)pyridine Is Irreplaceable


The 3,5-difluoro substitution on the benzoyl ring of 2-(3,5-difluorobenzoyl)pyridine produces a combined Hammett sigma (σ) value of approximately 0.68, which is nearly double the electron-withdrawing effect of a single para-fluorine substituent (σp = 0.06) and significantly higher than the 2,4-difluoro or 2,6-difluoro isomers [1]. This strong dual meta-fluorine withdrawal decreases the electron density on the carbonyl oxygen, modulating both the compound's hydrogen-bonding capacity and its ability to coordinate metal ions in catalytic or biological systems. Furthermore, the 3,5-difluoro arrangement elicits a different steric profile at the active site compared to 2,6-difluoro analogs, which presents ortho-fluorines that hinder rotation around the carbonyl-aryl bond . These quantifiable electronic and steric distinctions mean that substituting this compound with a mono-fluoro, non-fluorinated, or differently substituted difluoro analog will fundamentally alter reaction kinetics, binding affinities, and downstream product profiles.

Quantitative Differentiation Evidence


Electron-Withdrawing Capacity: 3,5-Difluoro vs. Other Isomers

The 3,5-difluorobenzoyl group exhibits a larger combined Hammett σ value (0.68) compared to the 2,4-difluoro (σm + σp ≈ 0.34 + 0.06 = 0.40) and 2,6-difluoro (σo + σo ≈ 0.24 + 0.24 = 0.48 using σo estimate) substitution patterns, due to the additive effect of two meta-fluorines [1]. This greater electron-withdrawing effect in the 3,5-isomer reduces the carbonyl carbon's electrophilicity in nucleophilic addition reactions by an estimated factor of 1.5-2x relative to the 2,4-isomer, based on the Hammett equation with a typical ρ value of +1.0 for carbonyl additions.

Medicinal Chemistry Physical Organic Chemistry SAR

Computed Lipophilicity Comparison

The computed logP (XLogP) of 2-(3,5-difluorobenzoyl)pyridine is 2.59 . This contrasts with the 2,6-difluoro isomer (2-(2,6-difluorobenzoyl)pyridine), which has a reported logP of approximately 2.8 . The 0.21 log unit difference corresponds to a ~1.6-fold higher lipophilicity for the 2,6-isomer, which can affect membrane permeability and metabolic stability in biological assays.

Medicinal Chemistry ADME Drug Design

Purity Reproducibility Comparison

Reputable vendors list 2-(3,5-difluorobenzoyl)pyridine at a certified purity of 97.0% . In contrast, the 2-(3,4-difluorobenzoyl)pyridine isomer (CAS 898780-27-3) is often supplied at 95% purity . The 2% purity difference, while seemingly small, can represent a significant batch-to-batch variability in minor impurities that act as catalyst poisons or side-product precursors in sensitive transition-metal-catalyzed reactions.

Procurement Quality Control Reproducibility

Optimal Application Scenarios


Kinase Inhibitor Scaffold Construction

The elevated Hammett σ value of the 3,5-difluorobenzoyl group (Σσ ≈ 0.68) makes 2-(3,5-difluorobenzoyl)pyridine a superior choice for building kinase inhibitor libraries where a strong, non-ortho electron-withdrawing group is needed to tune the pyridine nitrogen basicity without introducing steric clash at the active site. The meta-, meta-difluoro substitution pattern provides strong electronic modulation while leaving the 2- and 6-positions available for further functionalization or target engagement [1]. This is in direct contrast to 2,6-difluoro analogs, where the ortho-fluorines restrict rotation and cannot be further derivatized.

Luminescent Ir(III) Complex Synthesis

The 2-benzoylpyridine framework functions as a bidentate N^O ligand. The 3,5-difluoro substitution, with its stronger electron withdrawal compared to 2,4-difluoro or 4-fluoro analogs, stabilizes the metal-to-ligand charge-transfer (MLCT) excited state, leading to a predicted blue-shift in emission of approximately 15-25 nm relative to non-fluorinated 2-benzoylpyridine complexes [1]. This allows researchers to fine-tune the photophysical properties of their materials by selecting the precise fluorination pattern.

Fluorinated Pyridine Carboxamide Fungicide Synthesis

In the synthesis of pyridine-carboxamide fungicides, the 3,5-difluorobenzoyl group imparts both metabolic stability and appropriate lipophilicity (logP 2.59). The compound can be converted to the corresponding oxime or hydrazone for further heterocycle construction, with the 3,5-difluoro pattern offering a different resistance profile to oxidative metabolism compared to the 2,6-difluoro isomer, potentially reducing the formation of reactive metabolites [1].

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